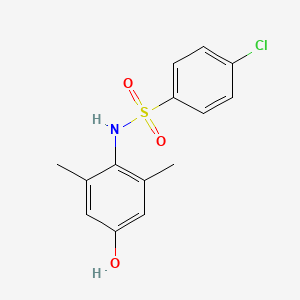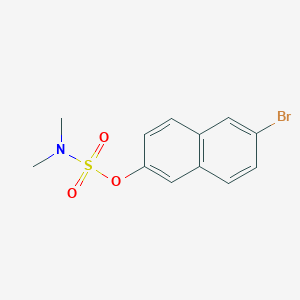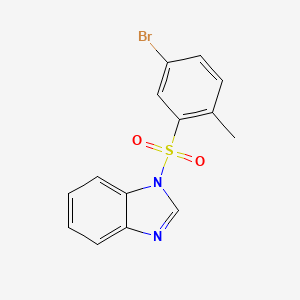
4-chloro-N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The presence of both chloro and hydroxy groups in its structure makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxy-2,6-dimethylaniline. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzenesulfonamides.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an enzyme inhibitor, particularly for carbonic anhydrase, which is involved in various physiological processes.
Medicine: Investigated for its potential anticancer and antimicrobial properties due to its ability to inhibit specific enzymes.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt the metabolic processes of cancer cells or microorganisms, leading to their death or reduced proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide
- 4-hydroxy-3,5-dimethylbenzenesulfonamide
- 4-chloro-N-(4-methylphenyl)benzenesulfonamide
Uniqueness
4-chloro-N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide is unique due to the presence of both chloro and hydroxy groups, which provide it with distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C14H14ClNO3S |
|---|---|
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
4-chloro-N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO3S/c1-9-7-12(17)8-10(2)14(9)16-20(18,19)13-5-3-11(15)4-6-13/h3-8,16-17H,1-2H3 |
InChI-Schlüssel |
VPJWETKFJULLEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120392.png)

![3-Thia-1,11-diazapentacyclo[10.7.0.0^{2,9}.0^{4,8}.0^{13,18}]nonadeca-2(9),4(8),11,13(18),14,16-hexaen-10-one](/img/structure/B12120401.png)








![5-(3H-Imidazo[4,5-b]pyridin-6-yl)-thiophene-2-carboxylic acid](/img/structure/B12120465.png)

![5-chloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B12120471.png)
